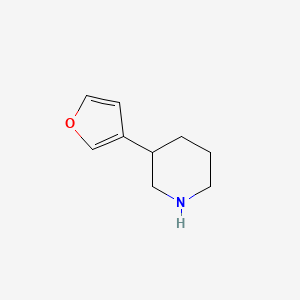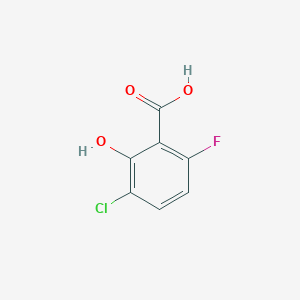![molecular formula C10H9F3N2O B13612624 (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)
(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol: is a chemical compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a phenyl ring and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol typically involves the introduction of the trifluoromethyl group and the diazirine ring onto the phenyl ring, followed by the addition of the ethanol group. One common method involves the reaction of trifluoromethyl diazoalkanes with phenyl derivatives under specific conditions to form the diazirine ring. The ethanol group is then introduced through a subsequent reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment and minimize impurities .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the diazirine ring or the phenyl ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group and the diazirine ring can participate in substitution reactions, where other functional groups replace these moieties under suitable conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted phenyl derivatives, diazirine ring-opened products, and various substituted ethanol derivatives .
科学的研究の応用
Chemistry: In chemistry, (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a photoaffinity label. The diazirine ring can be activated by UV light, allowing the compound to form covalent bonds with nearby biomolecules. This property is valuable for studying protein-ligand interactions and mapping active sites in enzymes .
Medicine: In medicine, the compound’s ability to form stable covalent bonds with biomolecules makes it a potential candidate for drug development. It can be used to design drugs that target specific proteins or enzymes, leading to more effective treatments with fewer side effects .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance and durability .
作用機序
The mechanism of action of (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, such as proteins or nucleic acids. The trifluoromethyl group enhances the compound’s stability and reactivity, making it an effective tool for studying molecular interactions .
類似化合物との比較
3-trifluoromethyl-1,2,4-triazoles: These compounds also contain a trifluoromethyl group and a nitrogen-containing ring, but differ in their overall structure and reactivity.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds feature a triazole ring fused with a thiadiazine ring, offering different chemical properties and applications.
Aryl trifluoromethyl diazoalkanes: These compounds share the trifluoromethyl and diazoalkane groups but lack the diazirine ring, leading to different reactivity and uses.
Uniqueness: The uniqueness of (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol lies in its combination of the trifluoromethyl group, diazirine ring, and ethanol group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C10H9F3N2O |
|---|---|
分子量 |
230.19 g/mol |
IUPAC名 |
(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol |
InChI |
InChI=1S/C10H9F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-6,16H,1H3/t6-/m0/s1 |
InChIキー |
CEFMXEXAGBJWCT-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

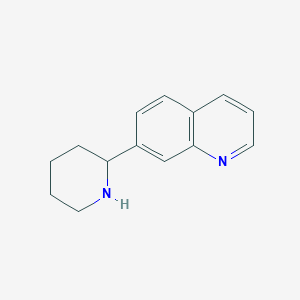
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
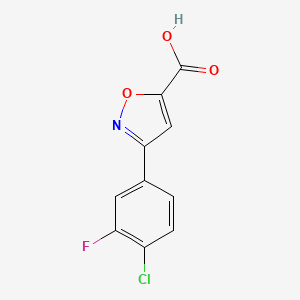


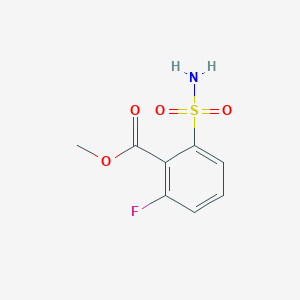
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
